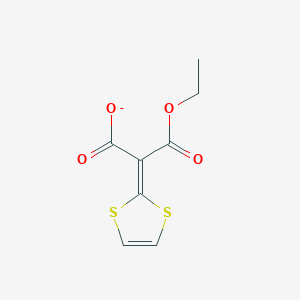
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate is a compound that belongs to the class of dithiolylidene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate typically involves the reaction of 1,3-dithiol-2-thione with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable radical cations and dications makes it a valuable component in organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-Dithiole: Known for its use in organic electronics and materials science.
Bis(1,3-dithiol-2-ylidene) derivatives: Used in the development of organic field-effect transistors and other electronic devices .
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate stands out due to its specific combination of electronic properties and functional groups, which make it particularly suitable for applications in organic electronics and materials science. Its unique structure allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
113998-00-8 |
|---|---|
Formule moléculaire |
C8H7O4S2- |
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C8H8O4S2/c1-2-12-7(11)5(6(9)10)8-13-3-4-14-8/h3-4H,2H2,1H3,(H,9,10)/p-1 |
Clé InChI |
PFZCCVVPHFBRDX-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(=C1SC=CS1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


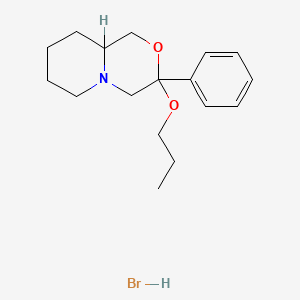
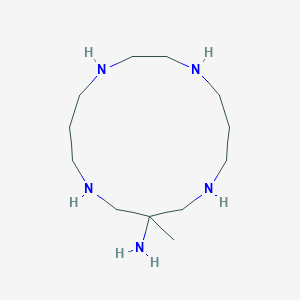
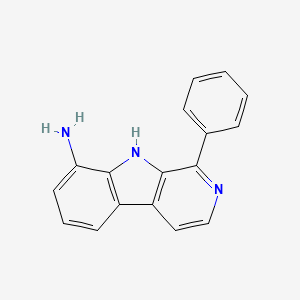
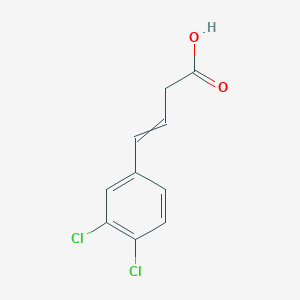

![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)

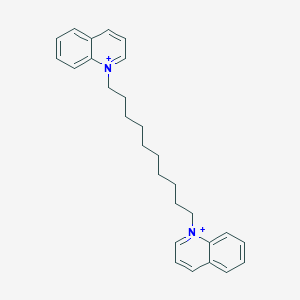


![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)


